molecular formula C14H18Cl2N2O B14849455 2-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride

2-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride

Cat. No.: B14849455
M. Wt: 301.2 g/mol
InChI Key: BQSBBACDBRNVSG-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride is a chemical compound with the molecular formula C14H18Cl2N2O. It belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom.

Preparation Methods

The synthesis of 2-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride involves several steps. One common synthetic route includes the reaction of 3-chlorobenzylamine with a suitable spirocyclic ketone under specific conditions to form the desired spiro compound. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The final product is then purified through recrystallization or chromatography .

Chemical Reactions Analysis

2-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride involves the inhibition of RIPK1 kinase activity. RIPK1 is a crucial mediator in the necroptosis pathway, and its inhibition prevents the activation of downstream signaling events that lead to cell death. By blocking RIPK1, the compound can potentially reduce inflammation and cell death in various disease models .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H18Cl2N2O

Molecular Weight

301.2 g/mol

IUPAC Name

2-(3-chlorophenyl)-2,9-diazaspiro[4.5]decan-1-one;hydrochloride

InChI

InChI=1S/C14H17ClN2O.ClH/c15-11-3-1-4-12(9-11)17-8-6-14(13(17)18)5-2-7-16-10-14;/h1,3-4,9,16H,2,5-8,10H2;1H

InChI Key

BQSBBACDBRNVSG-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN(C2=O)C3=CC(=CC=C3)Cl)CNC1.Cl

Origin of Product

United States

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